Chiral Purity Specification – R-Enantiomer ≥95% vs. Racemate (50:50) via Chiral HPLC
Standard commercial procurement of CAS 457634-25-2 yields the R-enantiomer at ≥95% purity , contrasting with racemic mixtures (50:50 R:S) that are also marketed as Silodosin intermediates but require additional chiral resolution steps. Chiral HPLC methods validated for Silodosin API and its intermediates can resolve the R- and S-enantiomers of the chloro-aryl-ether scaffold, making the enantiomeric purity of the starting intermediate the primary determinant of resolution burden and yield loss [1].
| Evidence Dimension | Enantiomeric purity (R vs. S ratio) of the chloro-aryl-ether intermediate as procured |
|---|---|
| Target Compound Data | ≥95% R-enantiomer (commercial specification for CAS 457634-25-2) |
| Comparator Or Baseline | Racemic mixture: 50% R / 50% S (typical for non-stereoselective routes) |
| Quantified Difference | ≥90% enantiomeric excess (e.e.) advantage for the target compound vs. racemate |
| Conditions | Specifications per vendor CoA (AKSci, CymitQuimica); chiral HPLC method per Ferretti et al. 2025 using amylose-based chiral stationary phase |
Why This Matters
Procuring the pure R-enantiomer eliminates costly chiral resolution steps (crystallization with L-tartaric acid or mandelic acid, repeated recrystallizations) that cause 30–50% yield loss and require additional solvent and equipment burden [2].
- [1] Ferretti, R. et al. Enantio- and Chemo-Selective HPLC Analysis of Silodosin on an Amylose-Based Chiral Stationary Phase. Molecules (2025). View Source
- [2] Zhejiang Jiuzhou Pharmaceutical Co., Ltd. Silodosin Intermediate and Preparation Method Therefor. US Patent 9,394,251 B2, 2016. View Source
